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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic conversion of the amino acid

L-lysine into cadaverine (1,5-diaminopentane), a critical reaction in microbiology and a key

pathway in the bio-production of polymers.

Introduction
Cadaverine is a five-carbon diamine that serves as an important platform chemical for the

synthesis of bio-based polyamides, such as Polyamide 54 and Polyamide 510.[1][2] The

enzymatic decarboxylation of L-lysine offers a sustainable and environmentally conscious

alternative to traditional petroleum-based chemical synthesis.[1][3] This conversion is catalyzed

by the enzyme L-lysine decarboxylase (LDC), which is found in various organisms, most

notably in bacteria like Escherichia coli.[4][5] Understanding the biochemical properties of LDC,

its regulation, and the methodologies for its study is paramount for applications ranging from

metabolic engineering to drug development.

The Enzyme: Lysine Decarboxylase (LDC)
L-lysine decarboxylase (EC 4.1.1.18) is the primary enzyme responsible for the direct

conversion of L-lysine to cadaverine and carbon dioxide.[4] This reaction involves the removal

of the α-carboxyl group from lysine.[6] LDC is a pyridoxal 5'-phosphate (PLP) dependent

enzyme, meaning it requires PLP as a cofactor for its catalytic activity.[2][7]
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In bacteria such as E. coli, there are two main isoforms of lysine decarboxylase:

Inducible LDC (CadA): This is the most studied form. Its expression is induced under

conditions of acidic stress (low external pH) and in the presence of its substrate, lysine.

CadA is part of the cad operon, which also includes CadB, a lysine/cadaverine antiporter.[8]

Constitutive LDC (LdcC): This form is expressed at lower levels under normal physiological

conditions.[7]

The enzymatic reaction is crucial for bacterial survival in acidic environments. By consuming a

proton during the decarboxylation reaction and exporting the alkaline product cadaverine, the

cell can effectively raise its internal pH, mitigating acid stress.[4]

Core Enzymatic Reaction
The reaction catalyzed by LDC is a straightforward decarboxylation:

L-Lysine → Cadaverine + CO₂

This process consumes a proton from the cytoplasm, contributing to an increase in intracellular

pH.

L-Lysine
Lysine Decarboxylase (LDC)

Cofactor: PLP

Cadaverine

CO₂

+
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Figure 1. The enzymatic conversion of L-lysine to cadaverine by Lysine Decarboxylase (LDC).

Biochemical Properties and Data Presentation
The efficiency of lysine decarboxylase is influenced by several factors, including the source of

the enzyme, pH, temperature, and substrate concentration. Below are tables summarizing key
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quantitative data from studies on LDCs from various microorganisms.

Table 1: Optimal Conditions for LDC Activity
Enzyme Source Optimal pH

Optimal
Temperature (°C)

Reference

Escherichia coli

(CadA)
6.0 55-60 [9]

Hafnia alvei 6.0 37 [2]

Aliivibrio salmonicida 7.5 79 (Melting Temp) [10]

Note: The optimal conditions can vary based on the specific assay conditions and whether the

enzyme is free or immobilized.

Table 2: Kinetic Parameters of Lysine Decarboxylases
Enzyme
Source

Km (mM)
for L-lysine

Vmax
(U/mg)

kcat (s⁻¹)
kcat/Km
(s⁻¹mM⁻¹)

Reference

Escherichia

coli (CadA)
2.0

1003 (at

37°C)

Data not

readily

available

Data not

readily

available

[2][11]

Hafnia alvei

Data not

readily

available

1825 (at

37°C)

Data not

readily

available

Data not

readily

available

[2][12]

One unit (U) of LDC activity is typically defined as the amount of enzyme that produces 1 µmol

of cadaverine per minute under specific assay conditions.[2][13]

Table 3: Cadaverine Production in Engineered E. coli
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Strain /
Condition

Substrate Titer (g/L)
Yield
(mol/mol)

Productivity
(g/L/h)

Reference

Engineered

E. coli
Glucose 9.61

Data not

available
0.32 [1][3]

Co-culture of

two

engineered

E. coli strains

Glucose +

Glycerol
28.5

Data not

available

Data not

available
[5]

Whole-cell

biocatalyst

(H. alvei

LDC)

200 g/L L-

lysine
136 0.97

Data not

available
[2]

Immobilized

ChBD-CadA

200 g/L L-

lysine
135.6 0.97

Data not

available
[13][14]

Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of lysine

decarboxylase and cadaverine production.

Protocol 1: Recombinant LDC Expression and
Purification
This protocol describes a general method for producing and purifying His-tagged LDC from E.

coli.

Gene Cloning and Transformation:

The gene encoding LDC (e.g., cadA from E. coli or H. alvei) is amplified via PCR and

cloned into an expression vector (e.g., pET-22b(+)) containing a hexahistidine (6xHis) tag

sequence.

The resulting plasmid is transformed into a suitable E. coli expression host, such as

BL21(DE3).[15]
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Protein Expression:

A single colony is used to inoculate a starter culture in LB medium with the appropriate

antibiotic and grown overnight.

The starter culture is used to inoculate a larger volume of LB medium. The culture is

grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

[15]

Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to

a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature

(e.g., 18-25°C) for several hours to overnight to improve protein solubility.[15]

Cell Lysis and Purification:

Cells are harvested by centrifugation.

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10

mM imidazole, pH 8.0) and lysed by sonication or high-pressure homogenization.

The cell lysate is clarified by centrifugation to remove cell debris.

The supernatant containing the His-tagged LDC is loaded onto a Ni-NTA affinity

chromatography column.

The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole

concentration, e.g., 20 mM).

The His-tagged LDC is eluted with an elution buffer containing a high concentration of

imidazole (e.g., 250 mM).[2][16]

The purity of the eluted protein is assessed by SDS-PAGE.

Protocol 2: Lysine Decarboxylase Activity Assay (TNBS
Method)
This colorimetric assay measures the amount of cadaverine produced.[2][6]
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Reaction Mixture Preparation:

Prepare a reaction buffer (e.g., 0.05 M sodium citrate buffer, pH 6.0).

The reaction mixture (final volume of 200 µL) should contain the buffer, 0.2 mM PLP, a

range of L-lysine concentrations (e.g., 0.1–20 mM), and a known amount of purified LDC

enzyme.[2][16]

Enzymatic Reaction:

Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a defined period

(e.g., 10-30 minutes).

Stop the reaction by adding a strong acid (e.g., HCl) or by heat inactivation.

Derivatization and Quantification:

Add 2,4,6-trinitrobenzenesulfonic acid (TNBS) solution to the reaction mixture at a high

pH. TNBS reacts with the primary amines of both lysine and cadaverine.

The product formed with cadaverine (TNP-cadaverine) is soluble in an organic solvent

like toluene, while the product formed with lysine is not.[6]

Extract the TNP-cadaverine into toluene.

Measure the absorbance of the toluene phase at a specific wavelength (e.g., 340 nm).

Calculate the amount of cadaverine produced by comparing the absorbance to a

standard curve prepared with known concentrations of cadaverine.[6]

Protocol 3: Quantification of Lysine and Cadaverine by
HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying both the

substrate (lysine) and the product (cadaverine).

Sample Preparation:
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Collect samples from the reaction or fermentation broth at various time points.

Centrifuge the samples to remove cells and particulate matter.

The supernatant may require derivatization prior to analysis, depending on the detection

method. A common derivatization agent is dansyl chloride.[17]

HPLC Analysis:

Column: A C18 reverse-phase column is typically used.[16]

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic

solvent (e.g., methanol or acetonitrile) is commonly employed.[18]

Detection:

Fluorescence Detection: For derivatized samples (e.g., with dansyl chloride), a

fluorescence detector is used, offering high sensitivity.[17][18]

UV Detection: Can be used for underivatized amino acids at low wavelengths, though

sensitivity may be lower.

Quantification: The concentrations of lysine and cadaverine are determined by comparing

the peak areas from the sample chromatogram to those of known standards.[19]

Metabolic and Regulatory Context
In bacteria, the conversion of lysine to cadaverine is tightly regulated as part of an elaborate

acid stress response system, particularly the cad system in E. coli.
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Bacterial Acid Stress Response via the Cad System
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Figure 2. The Cad system for acid stress response in E. coli.

Sensing: Low external pH is sensed by the membrane-bound protein CadC.[8]

Activation: In the presence of lysine (transported by LysP), the activated CadC induces the

transcription of the cadBA operon.[8]

Decarboxylation: The translated CadA enzyme converts intracellular lysine to cadaverine,

consuming a proton in the process.[4]

Export: The CadB protein acts as a lysine/cadaverine antiporter, exporting the newly

synthesized cadaverine to the extracellular space in exchange for more lysine.[17]
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Outcome: This cycle results in a net consumption of intracellular protons and the export of an

alkaline molecule, thereby raising the internal pH and protecting the cell from acid damage.

General Experimental Workflow
The process of studying or engineering the enzymatic conversion of lysine to cadaverine
typically follows a structured workflow, from gene identification to product analysis.
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Figure 3. A general workflow for the study and application of lysine decarboxylase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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